1H-Imidazole-1-propanol, 2-nitro-
Overview
Description
1H-Imidazole-1-propanol, 2-nitro- is a compound belonging to the class of nitroimidazoles, which are known for their diverse biological activities. Nitroimidazoles are characterized by a five-membered heterocyclic ring containing two nitrogen atoms and a nitro group.
Preparation Methods
The synthesis of 1H-Imidazole-1-propanol, 2-nitro- typically involves the nitration of imidazole derivatives. One common method is the reaction of imidazole with nitric acid under controlled conditions to introduce the nitro group at the desired position. The reaction conditions, such as temperature and stoichiometry, can be adjusted to optimize the yield and purity of the product .
Industrial production methods for nitroimidazoles often involve large-scale nitration reactions followed by purification steps to isolate the desired compound. These methods are designed to be efficient and cost-effective, ensuring a high yield of the target compound .
Chemical Reactions Analysis
1H-Imidazole-1-propanol, 2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Imidazole-1-propanol, 2-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential as an antiparasitic and antibacterial agent.
Medicine: Nitroimidazoles, including 1H-Imidazole-1-propanol, 2-nitro-, are investigated for their potential use in treating infections and other medical conditions.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-propanol, 2-nitro- involves the reduction of the nitro group to form reactive intermediates that can interact with biological molecules. These intermediates can damage DNA and other cellular components, leading to the death of the target organism. The compound’s molecular targets include enzymes and other proteins involved in essential cellular processes .
Comparison with Similar Compounds
1H-Imidazole-1-propanol, 2-nitro- can be compared with other nitroimidazoles, such as metronidazole and benznidazole. While all these compounds share a common nitroimidazole core, they differ in their specific substituents and biological activities. For example:
Metronidazole: Widely used as an antibiotic and antiprotozoal agent.
Benznidazole: Primarily used for the treatment of Chagas disease.
The uniqueness of 1H-Imidazole-1-propanol, 2-nitro- lies in its specific structure and the resulting biological activities, which may offer advantages in certain applications compared to other nitroimidazoles .
Properties
IUPAC Name |
3-(2-nitroimidazol-1-yl)propan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c10-5-1-3-8-4-2-7-6(8)9(11)12/h2,4,10H,1,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVTUHZISIPWLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316395 | |
Record name | 1H-Imidazole-1-propanol, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55620-55-8 | |
Record name | NSC302985 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole-1-propanol, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.